Cas no 1353974-27-2 (N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide)

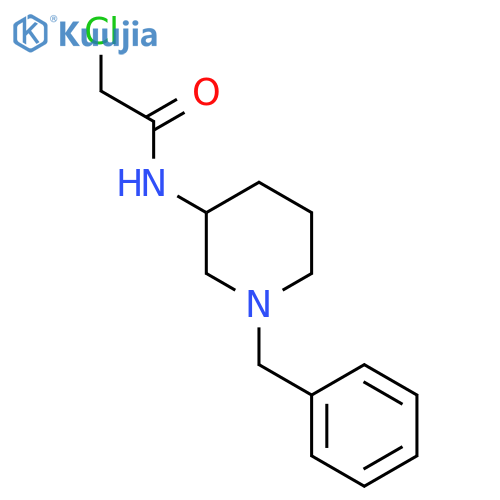

1353974-27-2 structure

商品名:N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide

CAS番号:1353974-27-2

MF:C14H19ClN2O

メガワット:266.766462564468

CID:2157646

N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide 化学的及び物理的性質

名前と識別子

-

- N-(1-benzyl-piperidin-3-yl)-2-chloro-acetamide

- N-(1-benzylpiperidin-3-yl)-2-chloroacetamide

- (R)-N-(1-Benzylpiperidin-3-yl)-2-chloroacetamide

- (S)-N-(1-Benzylpiperidin-3-yl)-2-chloroacetamide

- AM93924

- N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide

-

- インチ: 1S/C14H19ClN2O/c15-9-14(18)16-13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)

- InChIKey: JBBCJUQSPWNPKL-UHFFFAOYSA-N

- ほほえんだ: ClCC(NC1CCCN(CC2C=CC=CC=2)C1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 267

- トポロジー分子極性表面積: 32.299

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 429.7±45.0 °C at 760 mmHg

- フラッシュポイント: 213.7±28.7 °C

- じょうきあつ: 0.0±1.0 mmHg at 25°C

N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM497387-1g |

N-(1-Benzylpiperidin-3-yl)-2-chloroacetamide |

1353974-27-2 | 97% | 1g |

$1045 | 2022-09-03 | |

| Fluorochem | 081924-500mg |

N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide |

1353974-27-2 | 500mg |

£526.00 | 2022-03-01 |

N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

1353974-27-2 (N-(1-Benzyl-piperidin-3-yl)-2-chloro-acetamide) 関連製品

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量